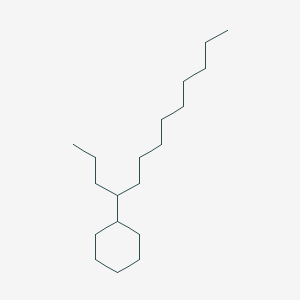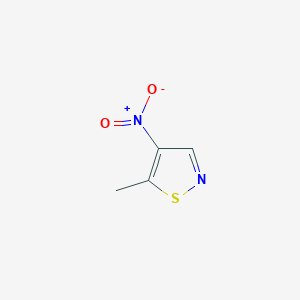
Dansyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-L-glutamine is a compound that features a naphthalene ring substituted with a dimethylamino group and a sulfonyl group, which is further attached to an L-glutamine moiety. This compound is known for its fluorescent properties and is often used in biochemical and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-glutamine typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with L-glutamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions, often using a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dansyl-L-glutamine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Sulfonamide Adducts: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Dansyl-L-glutamine is widely used in various scientific research fields:
Mechanism of Action
The mechanism of action of Dansyl-L-glutamine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups to form sulfonamide bonds, resulting in highly fluorescent products. This property is exploited in various analytical techniques to detect and quantify biomolecules .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Another fluorescent labeling reagent that reacts with amines to form fluorescent sulfonamide adducts.
Dansyl Amide: Similar in structure and function, used for labeling and detection purposes.
Uniqueness
Dansyl-L-glutamine is unique due to its specific attachment to L-glutamine, which enhances its applicability in biological systems. Its ability to form stable fluorescent adducts with amino acids and peptides makes it particularly valuable in biochemical and medical research .
Properties
CAS No. |
1101-67-3 |
|---|---|
Molecular Formula |
C17H21N3O5S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H21N3O5S/c1-20(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)19-13(17(22)23)9-10-16(18)21/h3-8,13,19H,9-10H2,1-2H3,(H2,18,21)(H,22,23)/t13-/m0/s1 |
InChI Key |
AMOCBWNWZULALT-ZDUSSCGKSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Key on ui other cas no. |
1101-67-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















